

# An In-depth Technical Guide to 2-Butylbenzofuran-5-amine Hydrochloride

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## Compound of Interest

Compound Name: 2-butylbenzofuran-5-amine  
Hydrochloride

Cat. No.: B141133

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For Researchers, Scientists, and Drug Development Professionals

CAS Number: 526196-90-7

Chemical Formula: C<sub>12</sub>H<sub>17</sub>NO · HCl

Synonyms: 2-Butyl-5-benzofuranamine hydrochloride, 2-Butyl-benzofuran-5-ylamine hydrochloride[1][2][3]

## Core Compound Characteristics

**2-Butylbenzofuran-5-amine hydrochloride** is a white or almost white crystalline solid.[1] It is recognized as a significant intermediate in the synthesis of various pharmaceutical compounds, particularly in the development of antidepressants and neuroprotective agents.[1] Its structural backbone is a benzofuran ring, which is a common motif in many biologically active natural products and synthetic drugs.[4][5][6] The benzofuran core is known to be associated with a wide range of pharmacological activities, including anticancer, antiviral, and antiarrhythmic properties.[4]

## Physicochemical and Computed Properties

A summary of the key quantitative data for **2-butylbenzofuran-5-amine hydrochloride** is presented below for ease of reference and comparison.

Property	Value	Source
Molecular Weight	225.71 g/mol	<a href="#">[7]</a>
Exact Mass	225.0920418	<a href="#">[7]</a>
Melting Point	Approx. 183-187°C	<a href="#">[1]</a>
Appearance	White or almost white crystal powder	<a href="#">[1]</a>
Solubility	Soluble in water and some organic solvents (e.g., alcohol, ether)	<a href="#">[1]</a>
Flash Point	145.6°C	<a href="#">[7]</a>
Boiling Point	317.1°C at 760 mmHg	<a href="#">[7]</a>
Hydrogen Bond Donor Count	2	<a href="#">[7]</a>
Hydrogen Bond Acceptor Count	2	<a href="#">[7]</a>
Rotatable Bond Count	3	<a href="#">[7]</a>
Topological Polar Surface Area	39.2 Å <sup>2</sup>	<a href="#">[7]</a>
Complexity	183	<a href="#">[7]</a>
LogP	4.74080	

## Applications in Drug Discovery and Development

This compound is primarily utilized as a key intermediate in the synthesis of more complex molecules. Notably, it serves as a precursor for Dronedarone, an antiarrhythmic drug used in the management of cardiac arrhythmias.[\[4\]](#) The benzofuran scaffold is a privileged structure in medicinal chemistry, and derivatives have been explored for a multitude of therapeutic applications.[\[4\]](#) Research into benzofuran derivatives has shown their potential as:

- Anticancer agents[\[4\]\[8\]](#)
- Antiviral compounds[\[4\]](#)

- Antifungal agents[4]
- Antioxidants[4]
- CNS stimulants[4]
- Tubulin polymerization inhibitors[6][8]

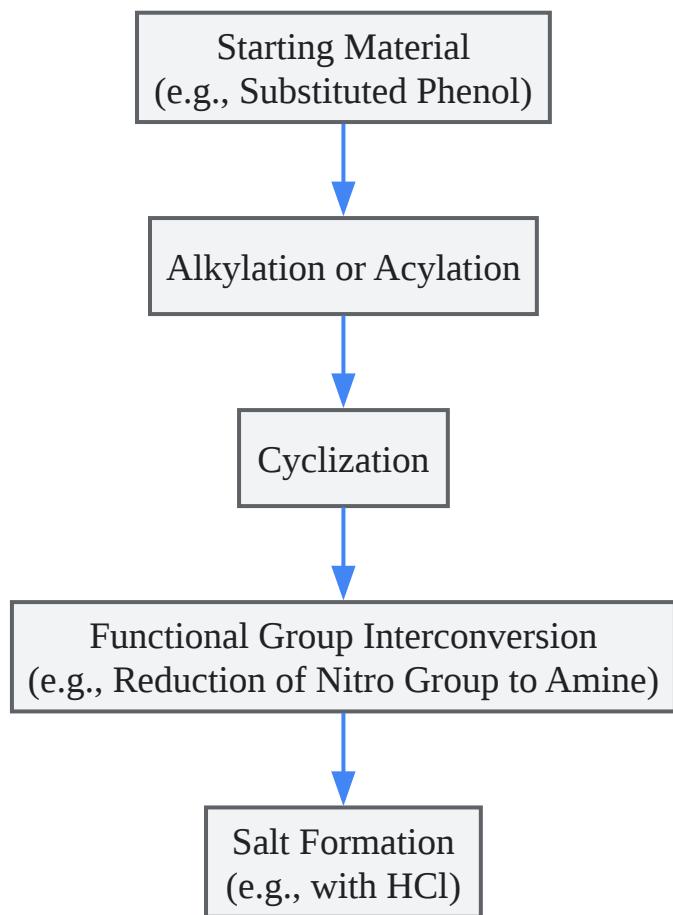
The amine group at the 5-position of the benzofuran ring provides a reactive site for further chemical modifications, allowing for the generation of diverse libraries of compounds for screening and lead optimization in drug discovery programs.

## Experimental Protocols: Synthesis

While specific, detailed experimental protocols for the synthesis of **2-butylbenzofuran-5-amine hydrochloride** are not extensively published in peer-reviewed journals, a general synthetic approach can be outlined based on available information. A common method involves the reaction of 2-butylphenol with n-propylamine, followed by dehydration and chlorination steps to yield the final hydrochloride salt.[1]

A more detailed, related synthesis for a key intermediate of Dronedarone, (2-butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone, has been described and involves a multi-step process starting from 4-nitrophenol.[9] This highlights the chemical strategies employed for the synthesis of substituted 2-butylbenzofurans.

A generalized workflow for the synthesis of substituted benzofurans often involves the following logical steps:



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Generalized synthetic workflow for substituted benzofurans.

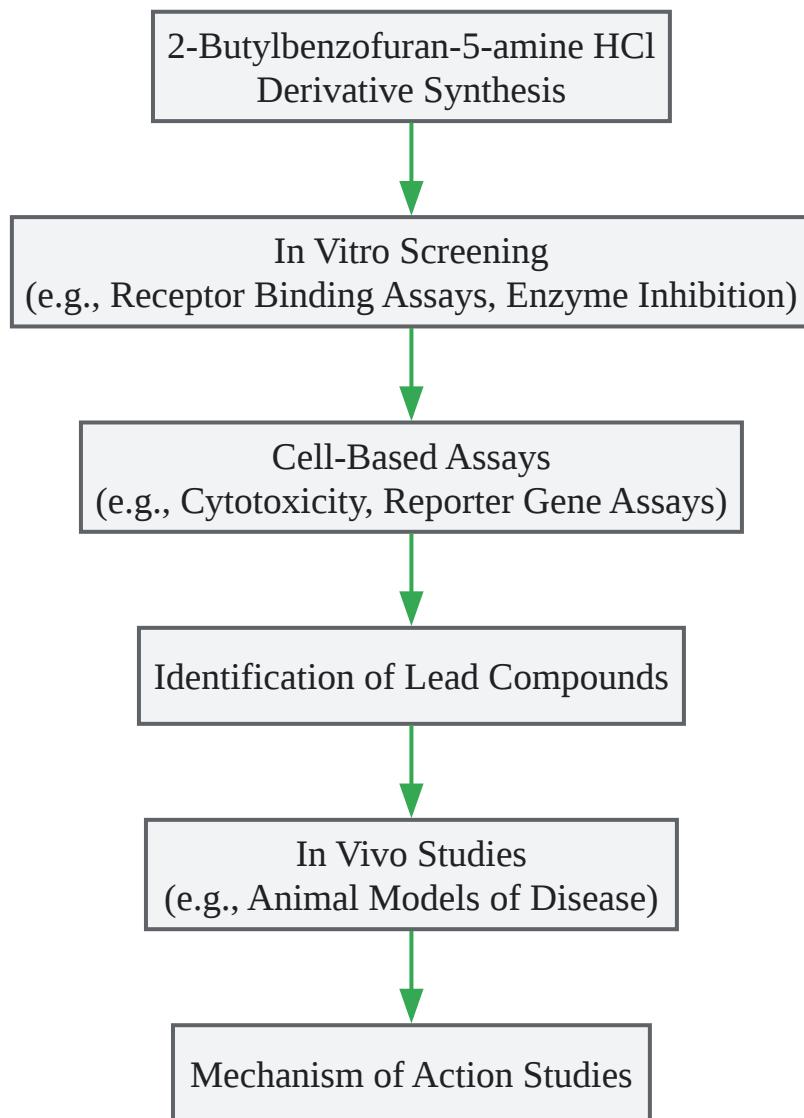
## Potential Signaling Pathways and Mechanism of Action

The precise mechanism of action for **2-butylbenzofuran-5-amine hydrochloride** itself is not well-documented, as it is primarily an intermediate. However, the biological activities of its derivatives, such as Dronedarone, provide insights into the potential pathways that molecules with this scaffold can modulate.

Benzofuran derivatives have been shown to interact with a variety of biological targets. For instance, some act as tubulin polymerization inhibitors, which is a key mechanism for anticancer agents.<sup>[6][8]</sup> Others, like Dronedarone, exhibit antiarrhythmic effects by blocking multiple ion channels in cardiac cells.<sup>[4]</sup>

The potential for this class of compounds to act as serotonin-norepinephrine-dopamine reuptake inhibitors (SNDRIs) has also been noted, suggesting a possible role in modulating neurotransmitter signaling in the central nervous system.[10]

The logical relationship for investigating the biological activity of a novel benzofuran derivative could be visualized as follows:



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Drug discovery workflow for benzofuran derivatives.

## Safety and Handling

As a chemical intermediate, **2-butylbenzofuran-5-amine hydrochloride** should be handled with appropriate laboratory safety precautions. It is recommended to use personal protective equipment such as gloves, safety glasses, and a lab coat.<sup>[1]</sup> Work should be conducted in a well-ventilated area to avoid inhalation of dust or fumes.<sup>[1]</sup> In case of contact with skin or eyes, the affected area should be rinsed immediately with plenty of water.<sup>[1]</sup>

## Conclusion

**2-Butylbenzofuran-5-amine hydrochloride** is a valuable chemical intermediate with significant potential in the synthesis of pharmacologically active compounds. Its benzofuran core is a well-established scaffold in medicinal chemistry, known to impart a wide range of biological activities. The data and workflows presented in this guide provide a technical overview for researchers and drug development professionals working with this and related compounds. Further investigation into the synthesis of novel derivatives and their biological evaluation is a promising avenue for the discovery of new therapeutic agents.

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